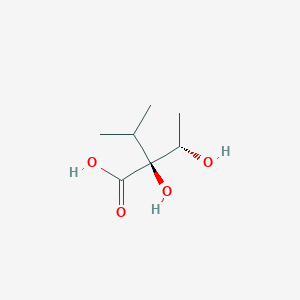

(2S,3S)-Viridifloric Acid

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEISHUBUXWXGY-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169058 | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17132-48-8, 17132-45-5 | |

| Record name | (-)-Viridifloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridifloric acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDIFLORIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZS7WQL9EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIRIDIFLORIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM3QDC6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Natural Systems Research

Isolation and Characterization from Botanical Sources

The presence of (2S,3S)-Viridifloric Acid is almost exclusively as a constituent of pyrrolizidine (B1209537) alkaloids. These alkaloids are secondary metabolites produced by various plant species.

Research has consistently identified (2S,3S)-Viridifloric Acid within plants belonging to the Boraginaceae family. nih.gov This family is well-known for producing a wide array of pyrrolizidine alkaloids. nih.govd-nb.info Within this family, the compound is a characteristic feature of several genera.

Notable plant genera where alkaloids containing the (-)-viridifloric acid moiety have been identified include:

Heliotropium : Various species within this genus, such as Heliotropium supinum, are known to contain PAs like echinatine (B1671082), which is an ester of the necine base heliotridine (B129409) and (-)-viridifloric acid. mdpi.com Another example is Heliotropium curassavicum, which has been found to contain coromandalin, an ester of trachelanthamidine (B129624) and (+)-viridifloric acid. acs.orgthieme-connect.de

Cynoglossum : The alkaloid viridiflorine (B1609369), from which the acid gets its name, was identified in Cynoglossum officinale. medchemexpress.comnih.gov Viridiflorine is an ester of the saturated necine base trachelanthamidine and (-)-viridifloric acid. medchemexpress.com

Symphytum (Comfrey): Species in this genus also produce PAs, such as lycopsamine (B1675737), which are esters containing the (-)-viridifloric acid moiety. science.gov

Echium : This genus is another member of the Boraginaceae family where PAs esterified with viridifloric acid have been detected. mdpi.com

The table below summarizes the occurrence of viridifloric acid as a component of specific pyrrolizidine alkaloids in various plant species.

| Plant Species | Plant Family | Pyrrolizidine Alkaloid(s) Containing Viridifloric Acid |

| Heliotropium supinum | Boraginaceae | Echinatine, Viridifloric ester of 7-angelylheliotridine |

| Heliotropium curassavicum | Boraginaceae | Coromandalin ((+)-viridifloric acid ester) |

| Cynoglossum officinale | Boraginaceae | Viridiflorine, Echinatine |

| Symphytum officinale (Comfrey) | Boraginaceae | Lycopsamine, Intermedine |

| Echium plantagineum | Boraginaceae | Lycopsamine, Echinatine |

| Amsinckia menziesii | Boraginaceae | Lycopsamine, Intermedine |

The discovery and characterization of (2S,3S)-Viridifloric Acid are intrinsically linked to the study of pyrrolizidine alkaloids. Early phytochemical investigations in the mid-20th century focused on isolating and identifying the toxic components of plants from families like Boraginaceae.

The process typically involved the extraction of total alkaloids from the plant material using acidic solutions, followed by purification steps. mdpi.com The isolated pure alkaloids were then subjected to alkaline hydrolysis, which breaks the ester bond, yielding the necine base and the corresponding necic acid(s). nih.gov

For instance, the investigation of alkaloids from Heliotropium supinum led to the isolation of echinatine. mdpi.com Subsequent hydrolysis of echinatine yielded heliotridine and an acid that was identified as (-)-viridifloric acid. mdpi.com Its structure was determined to be (-)-erythro-2,3-dihydroxy-4-methylpentane-3-carboxylic acid. mdpi.com The identification process relied on classical chemical methods, melting point analysis, and later, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and stereochemistry. phcogj.com The synthesis of viridifloric acid was also achieved, confirming the structure proposed from degradation studies. nih.gov These phytochemical investigations were crucial in establishing the natural occurrence and precise chemical structure of the compound. mdpi.comnih.gov

Ecological Roles and Interactions in Research Contexts

The ecological significance of (2S,3S)-Viridifloric Acid is understood through the function of the pyrrolizidine alkaloids of which it is a part. These alkaloids play critical roles in chemical defense and communication.

Specialist insects have evolved to not only tolerate but also utilize plant-derived PAs. Research shows that various insects, particularly within the order Lepidoptera (butterflies and moths), sequester PAs from their host plants. nih.govacs.org These sequestered alkaloids, containing necic acids like viridifloric acid, are often used as precursors for the biosynthesis of male pheromones. thieme-connect.demdpi.com

For example, males of certain Danainae butterflies acquire PAs from plants and convert the necine base portion into danaidone or hydroxydanaidal, which are key components of their courtship pheromones. researchgate.net While the necine base is transformed, the necic acid, such as viridifloric acid, is also processed. In some cases, the necic acid itself is modified and released, such as the conversion to viridifloric β-lactone, which can be part of the pheromone blend. thieme-connect.deethernet.edu.et This use of a plant-derived compound, which includes the viridifloric acid structure, in sexual communication is a well-documented example of an insect-plant chemical interaction. thieme-connect.de

The primary role of pyrrolizidine alkaloids in plants is as a chemical defense against herbivores. d-nb.info PAs are known for their toxicity, which deters feeding by generalist herbivores. d-nb.infoacs.org The presence of alkaloids like lycopsamine and echinatine, which contain (2S,3S)-Viridifloric Acid, renders the plant unpalatable or toxic, thereby protecting it from being eaten. d-nb.info

Furthermore, insects that sequester these PAs gain a significant defensive advantage. mdpi.combund.de Larvae of the arctiid moth Hyalurga syma, for instance, feed on PA-containing plants and store the alkaloids in their bodies. biorxiv.org These sequestered chemicals, including those with the viridifloric acid moiety, make the insects unpalatable to predators like spiders. mdpi.combiorxiv.org Studies have shown that predators, such as orb-weaving spiders, will release PA-containing moths unharmed from their webs, demonstrating the effectiveness of this recruited chemical defense. mdpi.com This defense mechanism persists through the insect's life stages, from larva to adult, showcasing a direct ecological benefit derived from the plant's chemistry. bund.de

Biosynthetic Pathways and Precursor Integration Studies

Elucidation of Primary Metabolic Precursors

The foundational building blocks for (2S,3S)-viridifloric acid originate from primary metabolism, with the amino acid valine being a key starting material.

Research has established that the amino acid L-valine is a primary precursor for the biosynthesis of viridifloric acid. semanticscholar.orgnih.gov Labeling studies have shown that either valine or its biosynthetic precursor, 2-oxoisovalerate, is incorporated into the viridifloric acid structure. uni-kiel.de This initial step highlights the direct link between primary amino acid metabolism and the specialized pathway leading to necic acid formation.

Table 1: Key Precursors in (2S,3S)-Viridifloric Acid Biosynthesis

| Precursor | Role in Biosynthesis |

|---|---|

| L-Valine | Primary amino acid origin. semanticscholar.orgnih.gov |

| 2-Oxoisovalerate | Direct precursor derived from valine metabolism. uni-kiel.de |

| Pyruvate (B1213749) | Provides the two-carbon unit for the acyloin condensation. uni-kiel.de |

A critical step in the formation of the viridifloric acid backbone is an acyloin condensation reaction. semanticscholar.orgnih.gov This reaction involves the condensation of 2-oxoisovalerate with an activated acetaldehyde (B116499), which is derived from pyruvate. uni-kiel.de The acyloin condensation is a type of reductive coupling that forms an α-hydroxy ketone, a key intermediate in the pathway. bspublications.netwikipedia.org This condensation establishes the basic carbon skeleton of the C7 necic acid.

Enzymatic Activities and Catalytic Steps in Biosynthesis

The conversion of primary precursors into (2S,3S)-viridifloric acid is mediated by a series of specific enzymes that catalyze distinct steps in the biosynthetic pathway.

A key enzyme identified in the biosynthesis of C7-necic acids is C7-hydroxyacid synthase (C7HAS). uni-kiel.de This enzyme is a specialized form of acetohydroxyacid synthase (AHAS). uni-kiel.de C7HAS catalyzes the transfer of an activated acetaldehyde group from pyruvate to 2-oxoisovalerate. uni-kiel.de This enzymatic reaction is the first committed step in the formation of the branched-chain C7-necic acids. uni-kiel.de

The product of the C7HAS-catalyzed reaction is a C7-pronecic acid, specifically 2-acetohydroxy-2-oxoisovalerate. uni-kiel.de This intermediate is the direct precursor to both trachelanthic acid and viridifloric acid. uni-kiel.de Subsequent reduction of the C7-pronecic acid leads to the formation of the final C7-necic acid. uni-kiel.de The identification of these pronecic acid intermediates has been crucial in mapping the biosynthetic sequence. uni-kiel.de

Table 2: Key Intermediates and Enzymes in the Biosynthesis of (2S,3S)-Viridifloric Acid

| Intermediate/Enzyme | Function |

|---|---|

| C7-hydroxyacid synthase (C7HAS) | Catalyzes the initial condensation reaction. uni-kiel.de |

| C7-Pronecic Acid | The direct product of the C7HAS reaction and precursor to viridifloric acid. uni-kiel.de |

Intermediacy in Pyrrolizidine (B1209537) Alkaloid Biogenesis

(2S,3S)-Viridifloric acid does not typically accumulate in its free form but serves as an essential intermediate in the biosynthesis of a specific class of pyrrolizidine alkaloids.

Following its formation, (2S,3S)-viridifloric acid is esterified with a necine base, such as trachelanthamidine (B129624). uni-kiel.de This esterification is a critical step in the assembly of lycopsamine-type pyrrolizidine alkaloids. uni-kiel.denih.gov For example, in Cynoglossum officinale, (-)-viridifloric acid is esterified at the O-9 position of the necine base to form alkaloids like viridiflorine (B1609369). ru.nl The entire biosynthetic process, from the primary precursors to the final alkaloid, occurs predominantly in the roots of the plant, from where the alkaloids can be transported to other parts of the plant. semanticscholar.orgnih.gov

Esterification with Necine Bases in Alkaloid Assembly

The assembly of pyrrolizidine alkaloids is characterized by the esterification of a necic acid with a necine base. tandfonline.comwur.nl Necine bases are bicyclic amino alcohols, and the esterification can occur at the C-7 and/or C-9 hydroxyl groups. nih.gov (2S,3S)-Viridifloric acid is typically esterified at the C-9 position of a necine base to form a monoester PA. ru.nl

This initial monoester can then undergo further modifications. For instance, in Cynoglossum officinale, viridiflorine is a PA formed by the esterification of the saturated necine base, trachelanthamidine, with (-)-viridifloric acid at the O-9 position. ru.nl This saturated PA, viridiflorine, can then act as a precursor for the formation of an unsaturated PA, echinatine (B1671082). ru.nl Echinatine contains the same viridifloric acid moiety but is esterified to the 1,2-unsaturated necine base, heliotridine (B129409). ru.nl This suggests that the desaturation of the necine base occurs after the initial esterification with the necic acid. ru.nl

The biosynthesis of PAs generally occurs in the roots of the plant. nih.govmdpi.com These alkaloids, often in their N-oxide form, are then transported to other parts of the plant, such as the shoots and leaves, for storage. nih.govmdpi.comru.nl

Table 2: Examples of Pyrrolizidine Alkaloids Containing (2S,3S)-Viridifloric Acid

| Pyrrolizidine Alkaloid | Necine Base Moiety | Type of Ester |

|---|---|---|

| Viridiflorine | Trachelanthamidine | Monoester ru.nl |

Relationship to Other Necic Acids in Biosynthetic Routes

(2S,3S)-Viridifloric acid is closely related to other necic acids, most notably its stereoisomer, (+)-trachelanthic acid. uni-kiel.deru.nl These two necic acids are among the most abundant in lycopsamine-type PAs. uni-kiel.de They share a common biosynthetic origin, arising from the same precursors: L-valine and a C2 unit from pyruvate. nih.govuni-kiel.demdpi.com The stereochemical difference between them is determined later in the biosynthetic pathway.

Studies in Cynoglossum officinale have revealed distinct patterns in the production of these related acids. The roots of the plant are capable of producing PAs containing both (-)-viridifloric acid and (+)-trachelanthic acid. ru.nlru.nl In contrast, the shoots exclusively synthesize PAs with (-)-viridifloric acid. ru.nlru.nl This indicates organ-specific differences in the biosynthetic pathways. ru.nlru.nl

Furthermore, the plant maintains parallel biosynthetic routes where the stereochemistry of the necic acid is preserved during subsequent modifications. For example, viridiflorine (containing viridifloric acid) is specifically converted to echinatine, while trachelanthamine (B78425) (containing trachelanthic acid) is the precursor for rinderine. ru.nl This demonstrates that once formed, the necic acid moiety dictates the subsequent alkaloid transformations, highlighting the close but distinct roles of viridifloric and trachelanthic acids within the same plant.

Table 3: Mentioned Compound Names

| Compound Name | Type |

|---|---|

| (2S,3S)-Viridifloric Acid | Necic Acid |

| Trachelanthic Acid | Necic Acid |

| L-Valine | Amino Acid Precursor |

| 2-Oxoisovalerate | Keto Acid Precursor |

| Pyruvate | Keto Acid Precursor |

| Viridiflorine | Pyrrolizidine Alkaloid |

| Echinatine | Pyrrolizidine Alkaloid |

| Trachelanthamine | Pyrrolizidine Alkaloid |

| Rinderine | Pyrrolizidine Alkaloid |

| Trachelanthamidine | Necine Base |

| Heliotridine | Necine Base |

Spectroscopic and Computational Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the carbon-hydrogen framework. For (2S,3S)-Viridifloric Acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides the necessary data to assign all proton (¹H) and carbon (¹³C) signals and to confirm the compound's constitution and relative stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule. The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum indicates the number of distinct carbon environments.

To assemble the molecular structure, 2D NMR experiments are employed to establish correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For (2S,3S)-Viridifloric Acid, COSY would show a correlation between the methine proton H-3 and the methyl protons H-4, as well as between the methine proton of the isopropyl group (H-5) and its two methyl groups (H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). HMBC is vital for connecting the molecular fragments. For instance, it would show correlations from the methyl protons (H-4) to the quaternary carbon C-2 and the methine carbon C-3, and from the isopropyl methine proton (H-5) to the quaternary carbon C-2, confirming the core structure.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. In (2S,3S)-Viridifloric Acid, it would highlight the entire proton network of the isopropyl group and the ethyl fragment attached to the chiral centers.

The following tables present representative ¹H and ¹³C NMR data for (2S,3S)-Viridifloric Acid, derived from spectral databases and predictive models.

Table 1: Representative ¹H NMR Data for (2S,3S)-Viridifloric Acid (500 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 4.05 | q | 6.5 |

| H-4 | 1.25 | d | 6.5 |

| H-5 | 2.15 | sept | 7.0 |

| H-6 | 0.95 | d | 7.0 |

Table 2: Representative ¹³C NMR Data for (2S,3S)-Viridifloric Acid (125 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | 178.5 |

| C-2 (C-OH) | 78.0 |

| C-3 (CH-OH) | 74.5 |

| C-4 (CH₃) | 16.5 |

| C-5 (CH) | 34.0 |

| C-6 (CH₃) | 17.5 |

Determining the specific (2S,3S) stereochemistry often requires more advanced NMR techniques or comparison with data from diastereomers. The chemical shifts of C-2 and C-3, and the protons attached to them, are sensitive to the relative orientation of the hydroxyl and isopropyl groups. In acyclic systems, analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments can provide insights into the preferred solution-state conformation, which in turn can help to deduce the relative stereochemistry. For absolute stereochemical assignment, derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis is a common and effective method.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. For (2S,3S)-Viridifloric Acid, the molecular formula is C₇H₁₄O₄. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 3: HRMS Data for (2S,3S)-Viridifloric Acid

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₅O₄⁺ | 163.0965 | 163.0961 |

| [M-H]⁻ | C₇H₁₃O₄⁻ | 161.0819 | 161.0822 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal structural information. The fragmentation pattern of (2S,3S)-Viridifloric Acid is characteristic of α,β-dihydroxy carboxylic acids.

Key fragmentation pathways often include:

Loss of water (H₂O, 18 Da) from the protonated or deprotonated molecule.

Loss of formic acid (HCOOH, 46 Da) or carbon dioxide (CO₂, 44 Da) from the carboxyl group.

Cleavage of the carbon-carbon bond between C-2 and C-3.

Loss of the isopropyl group.

Table 4: Representative MS/MS Fragmentation Data for (2S,3S)-Viridifloric Acid ([M-H]⁻, m/z 161.1)

| Product Ion m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 143.1 | [M-H-H₂O]⁻ | H₂O (18 Da) |

| 117.1 | [M-H-CO₂]⁻ | CO₂ (44 Da) |

| 101.1 | [M-H-HCOOH-H₂O]⁻ | HCOOH + H₂O (64 Da) |

| 87.0 | [C₄H₇O₂]⁻ | C₃H₆O (58 Da) |

The choice of ionization technique is crucial for successful mass spectrometric analysis.

Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar, thermally labile molecules like (2S,3S)-Viridifloric Acid. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation in the source. ESI is the preferred method for coupling with liquid chromatography (LC) for the analysis of complex mixtures and is ideal for generating the precursor ions needed for HRMS and MS/MS experiments.

Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. While the molecular ion peak may be weak or absent for a molecule like Viridifloric Acid, the resulting fragmentation pattern provides a characteristic fingerprint that can be used for identification by comparison with spectral libraries. EI is often coupled with gas chromatography (GC), which would require derivatization of the polar hydroxyl and carboxyl groups of Viridifloric Acid (e.g., by silylation or methylation) to increase its volatility.

Integration of Computational Chemistry in Structural Research

The elucidation of the complex three-dimensional structure of natural products like (2S,3S)-Viridifloric Acid has been significantly advanced by the integration of computational chemistry. These theoretical approaches, when used in conjunction with experimental spectroscopic data, provide a powerful toolkit for confirming structural assignments and determining absolute stereochemistry with a high degree of confidence.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) has emerged as a fundamental computational method for predicting the spectroscopic properties of organic molecules. By calculating the electron density of a molecule, DFT can provide optimized geometries and predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) frequencies, and chiroptical properties.

In the context of (2S,3S)-Viridifloric Acid, DFT calculations are instrumental in predicting its ¹H and ¹³C NMR spectra. The process involves first calculating the molecule's minimum energy conformation. Then, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus can be computed. These values are then converted into chemical shifts, which can be compared with experimentally obtained spectra. This comparison is crucial for the correct assignment of all proton and carbon signals, especially in complex molecules where signal overlap can occur.

While specific DFT studies focusing solely on the isolated (2S,3S)-Viridifloric Acid are not abundant in the literature, the methodology has been successfully applied to larger pyrrolizidine (B1209537) alkaloids containing viridifloric acid as a necic acid component. For instance, in the structural elucidation of new phenolic and phenylpropanoid glucosides from Praxelis clematidea, DFT calculations at the B3LYP/6-31+G(d) level were used to predict the Electronic Circular Dichroism (ECD) spectra of compounds that include a (2S,3S)- or (2R,3R)-dihydroxy-2-isopropylbutanoate moiety, which is structurally analogous to viridifloric acid mdpi.com. This demonstrates the utility of DFT in differentiating between stereoisomers by matching calculated and experimental spectroscopic data.

Furthermore, DFT calculations have been employed to understand the fragmentation pathways of pyrrolizidine alkaloids in mass spectrometry researchgate.net. By modeling the energetics of different fragmentation routes, researchers can interpret the observed mass spectra with greater accuracy, aiding in the identification of the necic acid and necine base components of these alkaloids.

A hypothetical application of DFT to predict the ¹³C NMR chemical shifts of (2S,3S)-Viridifloric Acid is presented in the table below. The values are illustrative and based on typical shifts observed for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~175-180 |

| C2 | ~75-80 |

| C3 | ~70-75 |

| C4 | ~20-25 |

| C2' (CH) | ~30-35 |

| C3' (CH₃) | ~15-20 |

| C4' (CH₃) | ~15-20 |

Computer-Assisted Structure Elucidation (CASE) Methodologies

Computer-Assisted Structure Elucidation (CASE) represents a significant leap forward in the determination of chemical structures from spectroscopic data. CASE programs utilize algorithms to analyze a variety of spectroscopic information, primarily 1D and 2D NMR data (such as HSQC, HMBC, and COSY), in conjunction with a molecular formula, to generate a set of possible chemical structures.

The general workflow of a CASE system involves:

Data Input : The molecular formula, 1D and 2D NMR data, and other spectroscopic information (IR, UV, MS) are entered into the program.

Fragment Generation : The software identifies molecular fragments based on the input data.

Structure Assembly : The fragments are assembled in all possible valid combinations to create a library of candidate structures.

Spectral Prediction and Ranking : For each candidate structure, the system predicts the expected NMR spectrum. These predicted spectra are then compared with the experimental data, and the structures are ranked based on the goodness of fit.

For pyrrolizidine alkaloids, a class of compounds to which viridifloric acid belongs, CASE methodologies can be particularly useful due to their often complex and isomeric nature nih.govcas.cz. The structural diversity of the necic acid and necine base components can lead to a large number of possible isomers. A CASE approach can systematically explore all possibilities and present the most likely candidates, which can then be further scrutinized by chemists. While a specific application of CASE for the de novo elucidation of (2S,3S)-Viridifloric Acid is not detailed in the literature, as its structure is well-established, the methodology is invaluable for identifying new, related natural products from plant extracts researchgate.netnih.gov.

An example of a commercially available CASE software is ACD/Structure Elucidator. Such programs have been shown to successfully elucidate the structures of complex natural products, often in a fraction of the time it would take for manual interpretation.

Chiroptical Spectroscopy (ORD, ECD, VCD) in Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are paramount for determining the absolute configuration of stereocenters in a molecule.

The absolute configuration of (2S,3S)-Viridifloric Acid is defined by the spatial arrangement of the substituents around its two chiral centers. Chiroptical techniques provide an experimental fingerprint of this arrangement.

Electronic Circular Dichroism (ECD) : ECD measures the difference in absorption of left and right circularly polarized UV-Vis light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides stereochemical information about the entire molecule, with each vibrational mode potentially contributing to the VCD spectrum.

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

The modern approach to determining absolute configuration involves a combination of experimental chiroptical measurements and quantum chemical calculations, typically using DFT. The procedure is as follows:

The ORD, ECD, or VCD spectrum of the chiral molecule is measured experimentally.

The theoretical spectra for one of the possible enantiomers (e.g., the (2S,3S) isomer) are calculated using computational methods like time-dependent DFT (TD-DFT) for ECD.

The experimental spectrum is then compared to the calculated spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration of the molecule. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned to the opposite enantiomer.

For carboxylic acids like (2S,3S)-Viridifloric Acid, a challenge in chiroptical measurements can be the formation of intermolecular hydrogen-bonded dimers, which can affect the measured spectra. One strategy to overcome this is to analyze the corresponding salts or anhydrides.

In a study on phenolics from Praxelis clematidea, the absolute configuration of a moiety containing a structure similar to viridifloric acid was confirmed by comparing the experimental ECD spectrum with the DFT-calculated spectrum mdpi.com. This highlights the power of this combined experimental and computational approach.

Below is an illustrative table of expected ECD data for (2S,3S)-Viridifloric Acid, based on the chromophores present and general trends for similar molecules.

| Wavelength (nm) | Cotton Effect Sign | Electronic Transition |

| ~210-230 | Positive | n → π* of the carboxylic acid |

Chromatographic and Analytical Methodologies for Research and Analysis

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like (2S,3S)-Viridifloric Acid. Its versatility allows for both analytical-scale quantification and preparative-scale purification.

Analytical HPLC is employed for the detection and quantification of (2S,3S)-Viridifloric Acid. The method typically utilizes a reversed-phase column (e.g., C8 or C18) where the polar acid has limited retention. To achieve adequate retention and sharp peak shapes for acidic compounds, the mobile phase is often acidified using additives like formic acid, acetic acid, or phosphoric acid. Detection is commonly performed using a Refractive Index Detector (RID) if the molecule lacks a significant UV chromophore, or a UV detector at a low wavelength (around 190-210 nm) if sensitivity allows.

Preparative HPLC scales up the principles of analytical HPLC to isolate and purify larger quantities of (2S,3S)-Viridifloric Acid. This is crucial for obtaining pure standards for toxicological studies or for use as starting materials in synthesis. The process involves using larger columns (with internal diameters from 1 cm to several centimeters) and higher flow rates. Method development often begins at the analytical scale to optimize separation conditions, which are then scaled to the preparative level to maximize throughput and purity while maintaining resolution. Fractions are collected as they elute from the column and analyzed for purity.

Table 1: Representative HPLC Conditions for Acid Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Type | Reversed-Phase C8 or C18 (e.g., 250mm x 4.6mm, 3-5 µm) | Reversed-Phase C18 (e.g., 250mm x 20mm, 10 µm) |

| Mobile Phase | Water:Acetonitrile or Water:Methanol (B129727) with acid modifier (e.g., 0.1% Formic Acid) | Typically the same as analytical, run in isocratic or gradient mode |

| Flow Rate | 0.5 - 1.5 mL/min | 10 - 20 mL/min or higher |

| Detection | UV (190-210 nm), Refractive Index (RI) | UV (for fraction triggering), RI |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Objective | Quantification, Purity Check | Isolation, Purification |

The coupling of HPLC with Mass Spectrometry (LC-MS) is a powerful tool for the analysis of (2S,3S)-Viridifloric Acid, particularly when it is a component of complex matrices such as plant extracts or food products. While direct analysis of the free acid is less common, LC-MS is extensively used to identify and quantify the parent pyrrolizidine (B1209537) alkaloids. The structural information of the necic acid moiety is obtained through fragmentation patterns in the mass spectrometer.

In a typical LC-MS/MS analysis of PAs, the compounds are first separated chromatographically. The eluent is then introduced into an electrospray ionization (ESI) source, which generates charged molecules that are subsequently analyzed by the mass spectrometer. The mass spectrometer can be operated in full-scan mode to detect all ions within a mass range or in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for known alkaloids. The fragmentation of the parent alkaloid often yields ions characteristic of the necine base and the necic acid, allowing for the indirect identification of (2S,3S)-Viridifloric Acid.

Table 2: Typical LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Setting |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., Shim-pack™ GIST C18-HP, 2.1x100 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Gradient | Linear gradient optimized for PA separation |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Triple Quadrupole (QqQ) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Data synthesized from representative methods for PA analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and much shorter analysis times. For the analysis of (2S,3S)-Viridifloric Acid, UHPLC is particularly advantageous for separating it from its diastereomer, (2R,3R)-trachelanthic acid, and other closely related necic acids that may be present after hydrolysis of a mixture of pyrrolizidine alkaloids. The enhanced peak capacity of UHPLC allows for better separation of these structurally similar isomers, which is critical for accurate quantification. The reduction in run time also allows for higher sample throughput, which is beneficial in food safety monitoring and metabolomics studies.

Gas Chromatography (GC) Techniques

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For polar, non-volatile molecules like (2S,3S)-Viridifloric Acid, chemical derivatization is a mandatory prerequisite to increase volatility and thermal stability.

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. To make (2S,3S)-Viridifloric Acid amenable to GC analysis, its polar functional groups (carboxyl and hydroxyl) must be derivatized.

Common derivatization strategies include:

Silylation: This process replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS-esters and TMS-ethers are significantly more volatile and thermally stable.

Esterification/Alkylation: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like BF₃ in methanol or diazomethane. The hydroxyl groups can subsequently be acylated.

Acylation: The hydroxyl groups can be converted to esters using fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), which also enhances detection sensitivity with an electron capture detector (ECD).

Once derivatized, the sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, which provides a fragmentation pattern (mass spectrum) that can be used for structural confirmation.

Table 3: Common Derivatization Reagents for GC Analysis of Hydroxy Acids

| Reagent Class | Example Reagent | Target Functional Group(s) |

|---|---|---|

| Silylating Agents | BSTFA, MSTFA | Carboxyl (-COOH), Hydroxyl (-OH) |

| Alkylating Agents | BF₃/Methanol, Diazomethane | Carboxyl (-COOH) |

| Acylating Agents | Acetic Anhydride, HFBA | Hydroxyl (-OH), Amino (-NH₂) |

Assessing the enantiomeric purity of (2S,3S)-Viridifloric Acid is critical, and this can be achieved using Gas Chromatography with a Chiral Stationary Phase (CSP). Chiral GC columns are capable of separating enantiomers directly. The stationary phases are typically based on derivatives of cyclodextrins or amino acids, which create a chiral environment inside the column.

For the analysis, (2S,3S)-Viridifloric Acid must first be derivatized to make it volatile, as described in the previous section. The derivatized enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. The choice of both the derivatizing reagent and the specific chiral column is crucial for achieving separation. In some cases, derivatization with an achiral reagent is sufficient, while in others, a chiral derivatization reagent can be used to form diastereomers, which can then be separated on a standard (achiral) GC column. However, direct separation on a CSP is often preferred. The high efficiency of capillary GC allows for the separation of enantiomers even when the selectivity (separation factor α) is low.

Thin-Layer Chromatography (TLC) in Separation and Fractionation Protocols

Thin-Layer Chromatography is a widely utilized, straightforward, and cost-effective method for the preliminary separation and qualitative analysis of (2S,3S)-Viridifloric Acid from complex plant extracts. The separation on a TLC plate is governed by the compound's affinity for the stationary phase and its solubility in the mobile phase.

For acidic compounds like (2S,3S)-Viridifloric Acid, silica (B1680970) gel is the most common stationary phase due to its polar nature, which allows for effective interaction with the polar functional groups of the acid. The choice of the mobile phase is critical for achieving adequate separation. A mixture of nonpolar and polar solvents, often with the addition of an acid modifier like acetic acid or formic acid, is typically used. The acidic component in the mobile phase helps to suppress the ionization of the carboxylic acid group, reducing tailing and leading to more defined spots.

While specific Rf values are highly dependent on the exact TLC conditions (e.g., plate manufacturer, layer thickness, temperature, and chamber saturation), a representative system for the separation of polar, acidic compounds would involve a mobile phase such as a mixture of n-butanol, acetic acid, and water.

Table 1: Representative TLC System for the Separation of Acidic Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | n-butanol: acetic acid: water (e.g., 4:1:1, v/v/v) |

| Visualization | UV light (254 nm), followed by spraying with a suitable reagent. |

Visualization of the separated spots on the TLC plate is a crucial step. Since (2S,3S)-Viridifloric Acid lacks a strong chromophore, visualization under UV light at 254 nm may result in quenching of the fluorescent indicator on the plate, appearing as dark spots. To enhance detection and specificity, various spray reagents can be employed. For acidic functional groups, a pH indicator spray reagent such as bromocresol green is effective. This reagent will produce yellow spots against a blue background, indicating the presence of an acidic compound.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Due to its high polarity and low volatility, (2S,3S)-Viridifloric Acid is not directly amenable to analysis by gas chromatography (GC). Therefore, chemical derivatization is an essential step to modify its functional groups, thereby increasing its volatility and thermal stability for GC-MS analysis.

Reagents for Functional Group Modification in Analytical Contexts

The primary targets for derivatization in (2S,3S)-Viridifloric Acid are the carboxylic acid and hydroxyl groups. The two most common derivatization strategies for such functional groups are silylation and esterification.

Silylation: This is a widely used method for derivatizing active hydrogen-containing compounds. Silylating reagents replace the active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. A common and effective silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). The reaction is typically carried out in an aprotic solvent.

Esterification: This method specifically targets the carboxylic acid group. Esterification converts the carboxylic acid into a more volatile ester, typically a methyl ester. This can be achieved by reacting the acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Another common reagent for methylation is diazomethane, although it is hazardous and requires careful handling.

Table 2: Common Derivatization Reagents for Carboxylic Acids and Alcohols

| Derivatization Method | Reagent | Target Functional Group(s) | Resulting Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Carboxyl, Hydroxyl | Trimethylsilyl (TMS) ester and ether |

| Esterification | Methanol / H+ | Carboxyl | Methyl ester |

Impact on Detection Sensitivity and Chromatographic Properties

Chemical derivatization significantly improves the analytical performance for (2S,3S)-Viridifloric Acid in several ways.

Impact on Detection Sensitivity: Derivatization enhances the sensitivity of detection by GC-MS. The resulting derivatives are more volatile and thermally stable, leading to less on-column degradation and sharper chromatographic peaks. This concentration of the analyte into a narrow band results in a higher signal-to-noise ratio and, consequently, lower limits of detection. The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can be used for sensitive and specific detection in selected ion monitoring (SIM) mode.

Impact on Chromatographic Properties: The primary impact of derivatization on chromatographic properties is the dramatic increase in volatility. The replacement of polar -OH and -COOH groups with nonpolar TMS or methyl groups reduces intermolecular hydrogen bonding, which is the main reason for the low volatility of the parent compound. This allows the derivatized (2S,3S)-Viridifloric Acid to be readily vaporized in the GC inlet and transported through the chromatographic column at reasonable temperatures without thermal decomposition. The resulting chromatographic peaks are typically more symmetrical and less prone to tailing, leading to improved resolution and more accurate quantification.

Advanced Research Applications and Derivatization Studies

Investigation of (2S,3S)-Viridifloric Acid as an Intermediate in Synthetic Pathways

The stereospecific synthesis of complex natural products is a cornerstone of modern organic chemistry. (2S,3S)-Viridifloric acid and its stereoisomers serve as important chiral building blocks in the total synthesis of various pyrrolizidine (B1209537) alkaloids and their analogues. The development of synthetic routes to these necic acids not only provides access to the natural products themselves but also allows for the creation of novel derivatives with potentially modified biological activities.

A notable achievement in this area is the stereoselective synthesis of both (-)-trachelanthic acid and (+)-viridifloric acid from a common intermediate. This strategy highlights the efficiency of modern synthetic methods in accessing multiple stereoisomers from a single precursor, which is crucial for studying the structure-activity relationships of PAs. The diastereoselective reduction of a key keto-containing intermediate is the pivotal step that dictates the final stereochemistry of the necic acid.

Table 1: Key Steps in the Diastereoselective Synthesis of Viridifloric and Trachelanthic Acids

| Step | Reagent/Condition | Product | Stereochemical Outcome |

| Diastereoselective Reduction | (i-Bu)₂AlH in ether | (1′S,2S,5R)-2-(t-butyl)-5-(1′-hydroxyethyl)-5-isopropyl-1,3-dioxolan-4-one | Leads to (-)-Trachelanthic acid |

| Diastereoselective Reduction | LiBH(s-Bu)₃ in ether | (1′R)-isomer of the above | Leads to (+)-Viridifloric acid |

| Hydrolysis | Acid or base | (-)-Trachelanthic acid or (+)-Viridifloric acid | Final necic acid product |

This table illustrates the divergent synthetic strategy to access two different necic acid stereoisomers from a common precursor through the use of different reducing agents.

The ability to synthesize these necic acids with high stereocontrol is fundamental for the total synthesis of PAs. These synthetic efforts are not merely academic exercises; they provide essential tools for toxicological studies and the development of potential therapeutic agents derived from the pyrrolizidine alkaloid scaffold.

Studies on Derivatization for Enhanced Spectroscopic Detection and Separation

The analysis of (2S,3S)-Viridifloric acid and other necic acids in complex biological and environmental samples presents significant analytical challenges. These molecules often lack strong chromophores or fluorophores, making their detection by common spectroscopic methods difficult. Furthermore, the presence of multiple stereoisomers necessitates the use of chiral separation techniques. To overcome these limitations, derivatization strategies are employed to enhance their detectability and facilitate their separation.

Chemical derivatization involves reacting the analyte with a reagent to form a derivative with improved analytical properties. For carboxylic acids like viridifloric acid, derivatization can target the carboxyl group to introduce a moiety that is readily detectable by UV-Visible or fluorescence spectroscopy. This significantly improves the sensitivity of analytical methods such as high-performance liquid chromatography (HPLC).

For the separation of stereoisomers, chiral derivatizing agents (CDAs) are utilized. A CDA is an enantiomerically pure reagent that reacts with the chiral analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography. The choice of CDA is critical and depends on the functional groups present in the analyte and the desired detection method.

Table 2: Potential Derivatization Reagents for Carboxylic Acids

| Derivatization Reagent | Target Functional Group | Detection Method | Advantages |

| 2,4'-Dibromoacetophenone | Carboxylic acid | UV | Forms UV-active esters |

| Adamantanamine | Carboxylic acid | Fluorescence | Introduces a fluorescent tag |

| (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | Carboxylic acid | HPLC (Chiral) | Forms diastereomeric amides for chiral separation |

| O-(4-Nitrobenzyl)hydroxylamine | Carboxylic acid | UV | Forms UV-active hydroxamic acids |

This table provides examples of derivatization reagents that could be employed for the enhanced detection and separation of necic acids like (2S,3S)-Viridifloric Acid.

The development of such derivatization methods is crucial for the accurate quantification of necic acids in various matrices, including plant material, food products, and biological fluids, which is essential for assessing exposure to toxic pyrrolizidine alkaloids.

Exploration of Stereoisomeric Necic Acid Roles in Pyrrolizidine Alkaloid Diversity

The biosynthesis of these complex necic acids is a fascinating area of research. While the formation of simpler necic acids like angelic and tiglic acid is relatively well understood, the pathways leading to more complex structures like viridifloric acid are still under investigation. It is known that the biosynthesis of C7 necic acids involves precursors from amino acid metabolism, particularly valine. mdpi.com

The presence of different stereoisomers of necic acids within the same plant or in different plant species contributes significantly to the chemical diversity of PAs. This diversity is believed to be a result of evolutionary pressure, providing plants with a sophisticated chemical defense mechanism against herbivores. The specific combination of a necine base with a particular necic acid stereoisomer can lead to alkaloids with distinct toxicological profiles. Therefore, understanding the biosynthesis and distribution of these stereoisomers is critical for a comprehensive assessment of the risks associated with PA-containing plants.

Computational Studies on Conformational Preferences and Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules at the atomic level. For a molecule like (2S,3S)-Viridifloric acid, computational studies can offer valuable insights into its conformational preferences and intermolecular interactions, which are difficult to obtain through experimental methods alone.

Conformational Analysis: (2S,3S)-Viridifloric acid possesses several rotatable bonds, allowing it to adopt multiple conformations in solution. Conformational analysis using methods like Density Functional Theory (DFT) can be employed to identify the low-energy conformers and to understand the factors that govern their relative stabilities. This information is crucial for understanding how the necic acid interacts with the necine base and with biological macromolecules.

Intermolecular Interactions: The biological activity of pyrrolizidine alkaloids is predicated on their ability to interact with cellular targets. Computational methods can be used to model the intermolecular interactions between (2S,3S)-Viridifloric acid (as part of a PA) and its biological receptors. Techniques such as molecular docking can predict the binding modes of these alkaloids to enzymes and DNA, providing a rational basis for their observed toxicity.

Table 3: Computational Methods in the Study of Necic Acids

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Conformational analysis, calculation of spectroscopic properties | Relative energies of conformers, vibrational frequencies, NMR chemical shifts |

| Molecular Dynamics (MD) Simulation | Study of molecular motion and interactions in a solvent | Dynamic behavior of the molecule, solvent effects on conformation |

| Molecular Docking | Prediction of binding modes to macromolecules | Preferred binding orientation, interaction energies with biological targets |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and interactions | Nature and strength of intramolecular and intermolecular hydrogen bonds |

This table summarizes some of the computational techniques that can be applied to study the properties of (2S,3S)-Viridifloric Acid and its role in the biological activity of pyrrolizidine alkaloids.

While specific computational studies on (2S,3S)-Viridifloric acid are not extensively reported in the literature, the application of these methods holds great promise for a deeper understanding of its chemical behavior and its contribution to the biological properties of the pyrrolizidine alkaloids it constitutes.

Q & A

Q. What are the best practices for reporting the ecological impact of harvesting plant sources rich in (2S,3S)-Viridifloric Acid?

- Methodological Answer: Follow IUCN guidelines for sustainable wild harvesting. Quantify biomass yield per plant and model population dynamics using Leslie matrices. Disclose geographic coordinates (obscured to ±50 km) and habitat fragmentation risks in supplementary materials. Partner with local stakeholders for longitudinal monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。